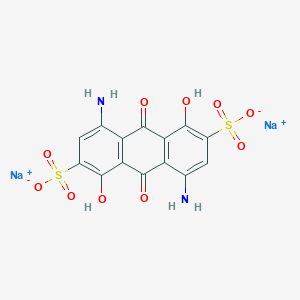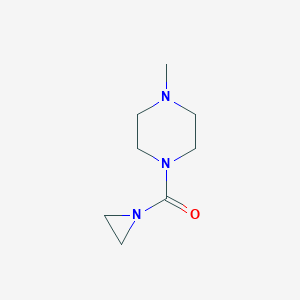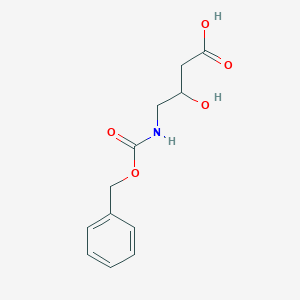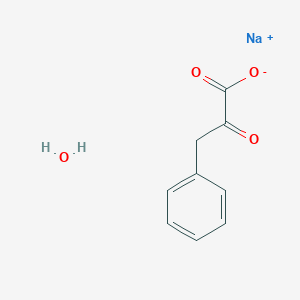
2,4,5-Trifluoro-3-methoxybenzoyl chloride
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2,4,5-Trifluoro-3-methoxybenzoyl chloride often involves reactions with p-methoxybenzoyl chloride. For instance, 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones reacted with p-methoxybenzoyl chloride to yield corresponding derivatives. These compounds were characterized using various spectroscopic techniques, including IR, NMR, and UV spectral data, indicating a method of synthesis that may be analogous or adaptable for 2,4,5-Trifluoro-3-methoxybenzoyl chloride (Yüksek et al., 2008).
Molecular Structure Analysis
Structural characterization and analysis of related compounds, such as organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid, provide insights into the molecular structure of 2,4,5-Trifluoro-3-methoxybenzoyl chloride derivatives. These complexes were characterized by elemental, IR, 1H, and 13C NMR spectra analyses, and X-ray crystallography, revealing the geometries at the tin atoms and the formation of 1D chains through weak hydrogen bonding (Ma, Han, & Zhang, 2006).
Chemical Reactions and Properties
2,4,5-Trifluoro-3-methoxybenzoyl chloride is expected to participate in various chemical reactions due to its reactive chloride and the electron-withdrawing trifluoromethyl groups. For example, the reaction of methoxybenzoyl chlorides with certain reagents can lead to the synthesis of chromones and hydroxyquinolines, showcasing the potential chemical reactivity of compounds with similar functional groups (Rahn et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be inferred from studies on related molecules. For example, the synthesis and characterization of fluorophenylantimony carboxylates involved analyses like UV, IR, and NMR (1H, 13C, and 19F), suggesting methodologies for determining the physical properties of 2,4,5-Trifluoro-3-methoxybenzoyl chloride derivatives (Shukla, Ranjan, & Saxena, 2000).
Chemical Properties Analysis
The chemical properties of 2,4,5-Trifluoro-3-methoxybenzoyl chloride derivatives can be explored through their reactions and stability under various conditions. Studies on similar compounds, such as the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, highlight the chemical reactivity and potential applications of these compounds in pharmaceutical and material science industries (Deng et al., 2015).
科学的研究の応用
Organometallic Chemistry and Synthesis :
- It is used for studying the effects of trifluoromethanesulphonic acid on mercuration in trifluoroacetic acid (Deacon & O'donoghue, 1980).
- It plays a role in the regioexhaustive functionalization of difluorophenols and trifluorophenols, showcasing its potential in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
- The compound is utilized in the synthesis of chromones and 4-hydroxyquinolines, indicating its importance in organic synthesis (Rahn et al., 2009).
Photoaffinity Labeling and Biochemistry :
- Its derivatives, such as 2-diazo-3,3,3-trifluoropropionyl chloride, are useful for photoaffinity labeling due to their stability and reduced rearrangement during photolysis (Chowdhry, Vaughan, & Westheimer, 1976).
Molecular Structure and Reaction Studies :
- It assists in understanding the coordination isomerism in complexes, particularly the transformation of a trigonal-bipyramidal structure to a more stable cis-octahedral complex (Feshin & Feshina, 2011).
- The compound is instrumental in exploring the concurrent stepwise and concerted substitution reactions, serving as a "clock" for the reactions of solvent and chloride ion (Amyes & Richard, 1990).
Catalysis and Material Science :
- Its role in Friedel–Crafts acylation reactions, catalyzed by metal triflates in ionic liquid, highlights its utility in green chemistry (Ross & Xiao, 2002).
- The compound's derivatives are used to synthesize triorganotin(IV) complexes, which are characterized and studied for their structural properties (Ma, Han, & Zhang, 2006, 2007).
Analytical Chemistry :
- It finds use in derivatization reactions for hydroxyl and amino compounds in chromatography (Tsuruta & Kohashi, 1987).
Safety And Hazards
特性
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c1-14-7-5(11)3(8(9)13)2-4(10)6(7)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSZTJTWSUJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379494 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
CAS RN |
112811-66-2 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














